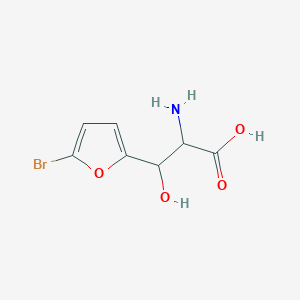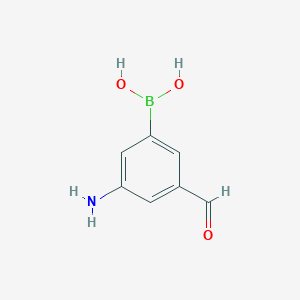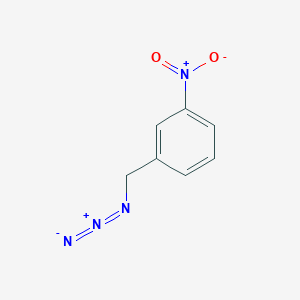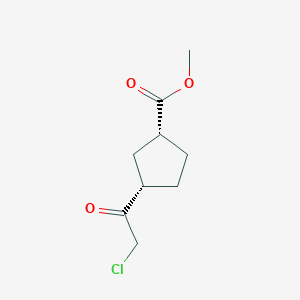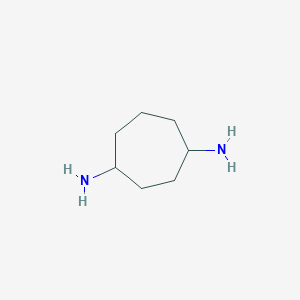
Cycloheptane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloheptane-1,4-diamine is an organic compound characterized by a seven-membered carbon ring with two amine groups attached at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cycloheptane-1,4-diamine can be synthesized through several methods. One common approach involves the hydrogenation of cycloheptane-1,4-dinitrile, which is achieved by treating the dinitrile with hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon. The reaction typically occurs under high pressure and moderate temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cycloheptane-1,4-dinitrile on a larger scale. This process requires precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Cycloheptane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cycloheptane-1,4-dione.
Reduction: It can be reduced to form this compound derivatives.
Substitution: The amine groups can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: Cycloheptane-1,4-dione.
Reduction: Various this compound derivatives.
Substitution: Halogenated this compound compounds.
Wissenschaftliche Forschungsanwendungen
Cycloheptane-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: this compound derivatives have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which cycloheptane-1,4-diamine exerts its effects depends on its specific application. In biochemical contexts, the compound can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The amine groups can form hydrogen bonds and ionic interactions with various molecular targets, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Cyclohexane-1,4-diamine: A six-membered ring analog with similar chemical properties but different reactivity due to ring strain differences.
Cyclooctane-1,4-diamine: An eight-membered ring analog with distinct conformational properties.
Uniqueness: Cycloheptane-1,4-diamine is unique due to its seven-membered ring structure, which imparts specific chemical and physical properties. The ring strain and conformational flexibility of this compound distinguish it from its six- and eight-membered counterparts, affecting its reactivity and interactions in various applications.
Eigenschaften
Molekularformel |
C7H16N2 |
|---|---|
Molekulargewicht |
128.22 g/mol |
IUPAC-Name |
cycloheptane-1,4-diamine |
InChI |
InChI=1S/C7H16N2/c8-6-2-1-3-7(9)5-4-6/h6-7H,1-5,8-9H2 |
InChI-Schlüssel |
LTYYPHXVTIFFLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC(C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate](/img/structure/B13553465.png)
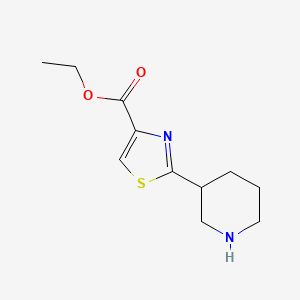

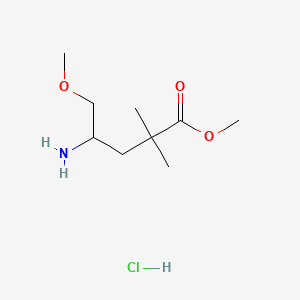
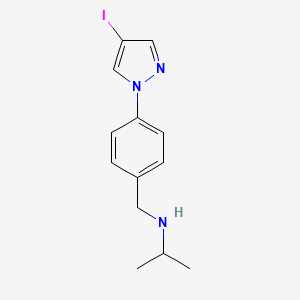
![[3-Formyl-5-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B13553517.png)


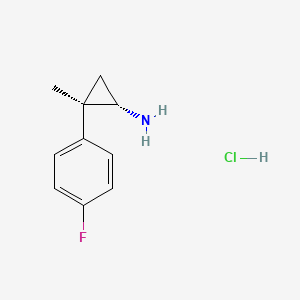
![tert-butyl 2-(2,6-dioxopiperidin-3-yl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B13553535.png)
